Methyl 2-acetamidopropanoate: Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications in Chiral Drug Development
Methyl 2-acetamidopropanoate: Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications in Chiral Drug Development
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern medicinal chemistry and drug development, the precise control of stereochemistry and the protection of reactive functional groups are paramount. Methyl 2-acetamidopropanoate (also known as N-Acetylalanine methyl ester) serves as a critical chiral building block and a benchmark substrate in asymmetric catalysis.
As a Senior Application Scientist, I approach this molecule not just as an intermediate, but as a highly functionalized scaffold. The dual protection—methyl esterification of the carboxyl terminus and acetylation of the amino terminus—eliminates the zwitterionic nature of the native alanine. This transformation enhances organic solubility, prevents unwanted oligomerization during peptide synthesis, and introduces Lewis basic sites crucial for transition-metal coordination in catalytic workflows.
This whitepaper provides an authoritative breakdown of the compound's physicochemical properties, the causality behind its synthetic workflows, and self-validating protocols for both its de novo synthesis and its application in asymmetric hydrogenation.
Physicochemical Profiling & Stereochemistry
Depending on the starting amino acid (D- or L-Alanine), Methyl 2-acetamidopropanoate exists as distinct enantiomers with unique CAS registry numbers. Understanding these parameters is essential for analytical validation and regulatory compliance[1][2].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Methyl 2-acetamidopropanoate (N-Acetylalanine methyl ester) |
| Molecular Formula | C₆H₁₁NO₃[1] |
| Molecular Weight | 145.16 g/mol [2][3] |
| CAS Number (R-enantiomer / D-Ala) | 19914-36-4[1][4] |
| CAS Number (S-enantiomer / L-Ala) | 3619-02-1[2][5] |
| CAS Number (Racemic) | 26629-33-4[6] |
| XLogP3 (Lipophilicity) | -0.6 (Indicates high hydrophilicity)[3] |
| Hydrogen Bond Donors/Acceptors | 1 Donor / 3 Acceptors[3] |
| Topological Polar Surface Area (TPSA) | 55.4 Ų[3] |
| Physical Form | White to off-white solid / clear liquid (temperature dependent)[5] |
Mechanistic Utility in Drug Development
Protecting Group Dynamics
The choice to synthesize Methyl 2-acetamidopropanoate is driven by strict chemical causality. The native amino acid is zwitterionic, making it insoluble in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
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Methyl Esterification: Masks the acidic proton, preventing the carboxylate from acting as a competing nucleophile.
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N-Acetylation: Reduces the nucleophilicity of the primary amine via resonance with the acetyl carbonyl, effectively halting unwanted self-condensation or oligomerization during complex API synthesis.
Benchmark Substrate in Asymmetric Catalysis
In the development of novel chiral catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands like DuPhos), the unsaturated precursor Methyl 2-acetamidoacrylate is used as a standard prochiral substrate. The acetamido oxygen acts as a crucial directing group. It coordinates with the metal center, locking the substrate into a rigid, planar metallacycle. This rigidity forces the chiral ligand to dictate the facial selectivity of the incoming hydride, yielding Methyl 2-acetamidopropanoate with exceptionally high enantiomeric excess (ee)[7][8].
Logical relationship of Methyl 2-acetamidopropanoate in asymmetric catalysis.
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent addition has a mechanistic purpose, and in-process controls guarantee the fidelity of the reaction.
Protocol A: De Novo Synthesis of Methyl 2-acetamidopropanoate
This two-step protocol converts enantiopure Alanine into the target protected ester.
Step 1: Esterification of Alanine
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Preparation: Suspend 10.0 g of L-Alanine in 100 mL of anhydrous methanol in a flame-dried round-bottom flask under an inert argon atmosphere.
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Activation: Cool the suspension to 0 °C using an ice bath. Causality: Thionyl chloride (SOCl₂) addition is highly exothermic; cooling prevents solvent boil-off and potential racemization.
-
Addition: Dropwise add 1.2 equivalents of SOCl₂. The solution will gradually become homogeneous as the HCl salt of the methyl ester forms.
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Reflux & Workup: Heat the reaction to reflux for 4 hours. Concentrate under reduced pressure to yield Alanine methyl ester hydrochloride as a white solid.
Step 2: N-Acetylation
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Neutralization: Dissolve the intermediate in 100 mL of anhydrous dichloromethane (DCM). Add 2.5 equivalents of Triethylamine (TEA) at 0 °C. Causality: TEA neutralizes the hydrochloride salt, liberating the free amine for nucleophilic attack.
-
Acetylation: Slowly add 1.1 equivalents of Acetic Anhydride (Ac₂O). Stir at room temperature for 2 hours.
-
Self-Validation (TLC): Monitor via Thin Layer Chromatography (DCM:MeOH 9:1). The starting material will stain positive with Ninhydrin (primary amine), while the product will only be visible via iodine or KMnO₄ stain (amide formation).
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Quench & Purify: Quench with saturated NaHCO₃ to hydrolyze unreacted Ac₂O. Extract with DCM, dry over MgSO₄, and concentrate to yield the pure Methyl 2-acetamidopropanoate.
Workflow for the chemical synthesis and validation of Methyl 2-acetamidopropanoate.
Protocol B: Application in Rh-Catalyzed Asymmetric Hydrogenation
This protocol utilizes Methyl 2-acetamidoacrylate to evaluate the efficacy of a chiral catalyst, producing enantiopure Methyl 2-acetamidopropanoate[8].
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Catalyst Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mol% of [Rh(COD)₂]BF₄ and 1.1 mol% of (S,S)-Ethyl-duphos in 5 mL of strictly degassed anhydrous methanol. Causality: Degassing via freeze-pump-thaw is mandatory; trace oxygen will rapidly oxidize the electron-rich phosphine ligand, poisoning the catalyst.
-
Substrate Loading: Add 1.0 mmol of Methyl 2-acetamidoacrylate to the catalyst solution.
-
Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 30 psi. Stir at 25 °C for 1 hour.
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Isolation: Vent the hydrogen gas safely. Pass the reaction mixture through a short pad of silica to remove the rhodium catalyst. Concentrate to obtain the chiral product.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized or purchased Methyl 2-acetamidopropanoate, rigorous analytical validation is required:
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¹H NMR Spectroscopy (400 MHz, CDCl₃): Look for the characteristic singlet of the methyl ester at ~3.75 ppm (3H), the acetyl methyl singlet at ~2.02 ppm (3H), and the doublet of the alanine methyl group at ~1.40 ppm (3H). The alpha-proton will appear as a multiplet near 4.60 ppm.
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Chiral HPLC: To validate enantiomeric excess (ee%) post-hydrogenation, utilize a chiral stationary phase (e.g., Chiralcel OD-H). The baseline separation of the (R) and (S) enantiomers is critical for proving the efficacy of the chiral catalyst.
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Mass Spectrometry (ESI-MS): Confirm the molecular weight with an [M+H]⁺ peak at m/z 146.16[9].
References
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Title: (R)-Methyl 2-acetamidopropanoate | C6H11NO3 | CID 6951031 Source: PubChem (National Institutes of Health) URL: [Link]
Sources
- 1. CAS 19914-36-4 | (R)-Methyl 2-acetamidopropanoate,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. scbt.com [scbt.com]
- 3. (R)-Methyl 2-acetamidopropanoate | C6H11NO3 | CID 6951031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. Éster metílico de N-acetil-L-alanina, 95 %, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 6. guidechem.com [guidechem.com]
- 7. WO2015102020A1 - Novel n-heterocyclic carbene compounds, their preparation and use - Google Patents [patents.google.com]
- 8. Ethyl-duphos, (S,S)- | 136779-28-7 | Benchchem [benchchem.com]
- 9. 1-Butyl-2-methylcyclopentan-1-amine|C10H21N [benchchem.com]
